molecular formula C21H24N2NaO6S B000670 Nafcillin sodium monohydrate CAS No. 7177-50-6

Nafcillin sodium monohydrate

Cat. No.: B000670
CAS No.: 7177-50-6
M. Wt: 455.5 g/mol
InChI Key: RKBDQTFFBRQMPN-KMFBOIRUSA-N
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Description

Nafcillin sodium monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .

Mechanism of Action

Target of Action

Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .

Mode of Action

Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .

Pharmacokinetics

Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .

Result of Action

The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .

Action Environment

There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .

Biochemical Analysis

Biochemical Properties

Nafcillin Sodium Monohydrate exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . By forming covalent bonds with these proteins, this compound inhibits the biosynthesis of the bacterial cell wall, leading to cell death .

Cellular Effects

This compound has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, primarily by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found to be stable for at least 48 hours in certain conditions

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when administered intravenously to dogs in doses from 250 to 500 mg/kg, this compound produced hypotension and bradycardia . Doses of 500-1000 mg/kg caused irreversible cardiovascular collapse in some animals, while 1000 mg/kg was 100% lethal .

Metabolic Pathways

This compound is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins

Transport and Distribution

This compound is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafcillin sodium monohydrate is synthesized from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, followed by the formation of the sodium salt .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving nafcillin acid in an organic solvent with a specific water content, followed by the addition of a salt-forming agent. The solution is then clarified, decolorized, and crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Nafcillin sodium monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nafcillin sodium monohydrate is unique due to its high resistance to beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. It is often preferred over other similar compounds for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) due to its superior efficacy .

Properties

CAS No.

7177-50-6

Molecular Formula

C21H24N2NaO6S

Molecular Weight

455.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1

InChI Key

RKBDQTFFBRQMPN-KMFBOIRUSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Key on ui other cas no.

7177-50-6

Pictograms

Irritant; Health Hazard

Related CAS

147-52-4 (Parent)

solubility

>65.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Nafcil
Nafcillin
Nafcillin Sodium
Nafcillin, Monosodium Salt, Anhydrous
Nafcillin, Sodium
Naphthamidopenicillin
Sodium Nafcillin
Sodium, Nafcillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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